molecular formula C10H16BrNO B13866276 [4-(Trimethylammonium)benzyl] Alcohol Bromide

[4-(Trimethylammonium)benzyl] Alcohol Bromide

Cat. No.: B13866276
M. Wt: 246.14 g/mol
InChI Key: URHHJJKDJHJRAO-UHFFFAOYSA-M
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Description

[4-(Trimethylammonium)benzyl] Alcohol Bromide is a quaternary ammonium compound characterized by a benzyl alcohol group substituted with a trimethylammonium bromide moiety. Its structure combines a polar ammonium group for water solubility and a benzyl alcohol group that may influence surface activity and reactivity. This compound is structurally related to surfactants and antimicrobial agents, where the quaternary ammonium group plays a critical role in functionality .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16BrNO

Molecular Weight

246.14 g/mol

IUPAC Name

[4-(hydroxymethyl)phenyl]-trimethylazanium;bromide

InChI

InChI=1S/C10H16NO.BrH/c1-11(2,3)10-6-4-9(8-12)5-7-10;/h4-7,12H,8H2,1-3H3;1H/q+1;/p-1

InChI Key

URHHJJKDJHJRAO-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)CO.[Br-]

Origin of Product

United States

Preparation Methods

Conventional Synthesis via Hydrobromic Acid

Benzyl bromide is commonly synthesized by the bromination of benzyl alcohol using hydrobromic acid (HBr) in the presence of concentrated sulfuric acid as a catalyst. The process is an SN1/SN2 substitution reaction where the hydroxyl group is replaced by bromide.

Typical procedure (from patent CN102329192A):

Step Reagents and Conditions Description
1 Mix phenylcarbinol (benzyl alcohol) with 48% HBr Form a mixture, heat to 48-56 °C
2 Add concentrated sulfuric acid (>85%) at 48-56 °C Stir for 3 hours, then reflux at ~102 °C for 1.6 hours
3 Cool mixture to 38-40 °C, allow phase separation Separate lower organic layer
4 Wash organic layer with water, alkali, sodium sulfite Remove impurities
5 Dry with calcium chloride, distill under vacuum Collect benzyl bromide fraction (138-143 °C)

Yield: Approximately 96.4% benzyl bromide with high purity.

Practical Notes on Benzyl Bromide Synthesis

  • Using 48% hydrobromic acid instead of hydrochloric acid reduces the aqueous phase volume, improving phase separation.
  • Benzyl bromide has a boiling point around 200 °C and is denser than water, which affects the separation and distillation steps.
  • Care must be taken to avoid bumping during reflux due to density differences between phases.

Quaternization Reaction: Synthesis of [4-(Trimethylammonium)benzyl] Alcohol Bromide

Reaction Scheme

The core reaction involves nucleophilic substitution where trimethylamine attacks the benzyl bromide, forming the quaternary ammonium salt:

$$
\text{Benzyl bromide} + \text{Trimethylamine} \rightarrow \text{Benzyltrimethylammonium bromide}
$$

Typical Experimental Conditions

Parameter Details
Solvent Tetrahydrofuran (THF), ethanol, or organic solvents like dichloromethane or chloroform
Temperature Room temperature (~25 °C) to mild heating
Reaction time 24 hours stirring at room temperature
Atmosphere Inert atmosphere (to avoid moisture and side reactions)
Molar ratio Benzyl bromide:Trimethylamine = 1:1 to 1:1.5
Product isolation Cooling to 0 °C, filtration, washing with cold diethyl ether, drying under vacuum

Example from ChemicalBook synthesis:

  • To a solution of benzyl bromide (1 equiv.) in THF, 1.5 equiv. of 33% trimethylamine in ethanol is added.
  • Stirred at room temperature for 24 hours, product precipitates as a white solid.
  • The solid is filtered, washed with ice-cold ether, and dried under vacuum to yield benzyltrimethylammonium bromide with yields up to 98%.

Alternative Solvent and Temperature Conditions

  • The reaction can be carried out in dry dichloromethane or chloroform with cooling in an ice bath to control exothermicity.
  • Slow addition of benzyl bromide to trimethylamine solution under stirring ensures controlled reaction and high purity.

Analytical and Purification Techniques

  • The crude product is typically purified by recrystallization from solvents such as ethyl acetate, ethanol, or warm acetone.
  • Filtration and washing with cold diethyl ether remove unreacted starting materials and by-products.
  • Drying under vacuum ensures removal of residual solvents.

Comparative Summary of Preparation Methods

Aspect Method 1: Direct Quaternization (ChemicalBook) Method 2: Controlled Addition in Organic Solvent (Research Study) Method 3: Patent Procedure (General)
Alkylating Agent Benzyl bromide Benzyl bromide Benzyl bromide
Amine Source 33% Trimethylamine in ethanol Trimethylamine solution Trimethylamine
Solvent Tetrahydrofuran, ethanol Dry dichloromethane or chloroform Not specified (aqueous-organic mixture)
Temperature Room temperature (25 °C) Ice bath cooling 48-56 °C initial, reflux at 102 °C
Reaction Time 24 hours Slow addition, stirring continuous 3 hours stirring + reflux 1.6 hours
Product Isolation Filtration, washing, drying Cooling, filtration, washing Phase separation, washing, drying, vacuum distillation
Yield Up to 98% Not explicitly stated ~96% benzyl bromide precursor, high purity product

Research Findings and Notes

  • Benzyltrimethylammonium bromide exhibits good solubility in water and organic solvents, facilitating its use as a phase transfer catalyst and antimicrobial agent.
  • The pH behavior of aqueous solutions of the compound shows stability, making it suitable for biological applications.
  • The purity of benzyl bromide precursor significantly affects the yield and quality of the quaternary ammonium product.
  • Using an excess of trimethylamine (1.5 equiv.) ensures complete conversion and precipitation of the product, simplifying isolation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of [4-(Trimethylammonium)benzyl] Alcohol Bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on proteins and other biomolecules, affecting their structure and function . This interaction can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues

Benzyltrimethylammonium Bromide
  • Structure : Lacks the hydroxyl group present in the target compound, featuring a benzyl group directly attached to the trimethylammonium bromide.
  • Properties : Higher hydrophobicity due to the absence of the alcohol group, making it more effective as a phase-transfer catalyst .
  • Applications : Widely used in organic synthesis for facilitating reactions between immiscible phases .
[10-(tert-Butylperoxy)decyl]trimethylammonium Bromide
  • Structure : Contains a peroxide group and a long alkyl chain, enhancing oxidative antibacterial activity.
  • Properties : Exhibits broad-spectrum antimicrobial activity due to peroxide-driven oxidation, unlike the target compound, which lacks oxidizing groups .
  • Applications : Used in acne treatment for prolonged antibacterial action .
Hexadecyltrimethylammonium Bromide (CTAB/C16TAB)
  • Structure : Features a 16-carbon alkyl chain, increasing micelle-forming capacity.
  • Properties : Higher critical micelle concentration (CMC) and surface activity compared to the target compound, which has a shorter benzyl alcohol substituent .
  • Applications: Common in nanoparticle synthesis and as a surfactant in detergents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Water Solubility CMC (mM) Melting Point (°C)
[4-(Trimethylammonium)benzyl] Alcohol Bromide ~290 (estimated) High N/A Not reported
Benzyltrimethylammonium Bromide 230.11 Very high 90-100 210–215
CTAB 364.45 Moderate 0.9–1.0 230–250
[10-(tert-Butylperoxy)decyl]trimethylammonium Bromide 383.33 High N/A 245–248
  • Solubility : The hydroxyl group in the target compound enhances water solubility compared to CTAB but may reduce lipid solubility critical for membrane disruption in antimicrobial applications .
  • Thermal Stability : Quaternary ammonium salts generally decompose at high temperatures; the benzyl alcohol group may lower thermal stability relative to purely alkyl-substituted analogues .

Functional Comparisons

Surface Activity
  • The target compound’s benzyl alcohol group reduces surface activity compared to CTAB, as shorter substituents and polar groups decrease micelle formation efficiency. Phenyl ethanol, a structural analog, demonstrates higher interfacial competition with CTAB due to greater hydrophobicity .
Antimicrobial Activity
  • Unlike peroxide-containing quaternary ammonium salts (e.g., [10-(tert-butylperoxy)decyl]trimethylammonium bromide), the target compound lacks oxidizing moieties, limiting its bactericidal efficacy. However, its quaternary ammonium group may still disrupt microbial membranes .

Biological Activity

[4-(Trimethylammonium)benzyl] Alcohol Bromide is a quaternary ammonium compound that exhibits significant biological activity. Its structure, characterized by a benzyl alcohol moiety and a trimethylammonium group, positions it as a potential candidate for various applications, particularly in antimicrobial and insecticidal contexts. This article reviews the biological activity of this compound, supported by relevant case studies, research findings, and data tables.

  • Chemical Formula : C11_{11}H16_{16}BrN
  • Melting Point : 231-233 °C
  • Solubility : Soluble in DMSO, ethanol, methanol, and water.

Antimicrobial Properties

Quaternary ammonium compounds (QACs), including this compound, are known for their antimicrobial activities. They are effective against a wide range of microorganisms, including bacteria, fungi, and viruses. The mechanism of action typically involves disrupting microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of QACs

CompoundMinimum Inhibitory Concentration (MIC)Target Organism
Benzalkonium Chloride0.1 - 0.5 mg/LStaphylococcus aureus
Cetrimonium Bromide0.2 - 0.8 mg/LEscherichia coli
This compoundTBDVarious Bacteria

Insecticidal Activity

Recent studies have indicated that this compound exhibits potent insecticidal properties. For instance, it has been shown to affect the immune response in Galleria mellonella, increasing levels of heat shock proteins (HSP70 and HSP90) while decreasing histamine levels. This suggests a dual role in both insecticidal and immunomodulatory effects.

Case Study: Insecticidal Effects on Galleria mellonella

  • Method : Treatment with varying concentrations of this compound.
  • Findings : Significant morphological changes in hemocytes were observed after 48 hours of treatment, indicating cytotoxic effects.

Synergistic Effects with Other Compounds

Research indicates that combining this compound with other antimicrobial agents can enhance its efficacy. For example, its use alongside certain benzyl alcohol derivatives has shown to synergistically increase antimicrobial activity against resistant strains of bacteria.

Table 2: Synergistic Combinations

CombinationObserved EffectReference
This compound + 1,2-HexanediolEnhanced antimicrobial activityPatent US20110152383A1
This compound + Cetrimonium ChlorideIncreased efficacy against fungiPMC Article

The biological activity of this compound is primarily attributed to its ability to disrupt microbial cell membranes due to its cationic nature. This disruption leads to leakage of cellular contents and eventual cell death. The balance between hydrophilicity and lipophilicity plays a crucial role in determining the effectiveness of this compound against various pathogens.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [4-(Trimethylammonium)benzyl] Alcohol Bromide, and how can reaction efficiency be optimized?

  • Methodology :

  • Step 1 : Start with benzyl alcohol derivatives (e.g., 4-bromobenzyl alcohol) and perform quaternization using trimethylamine in a polar aprotic solvent (e.g., THF) under reflux. Include stoichiometric control to avoid over-alkylation .
  • Step 2 : Optimize reaction temperature (55–60°C) and molar ratios (e.g., 1.3:1 for HBr:alcohol) to minimize side products like dibenzyl ether. Use concentrated sulfuric acid as a catalyst to enhance bromide ion activity .
  • Validation : Monitor reaction progress via TLC with tetrapropylammonium bromide as a mobile-phase additive for improved resolution .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and 0.1% trifluoroacetic acid (TFA) for ion suppression. Ensure ≥99.0% purity for chromatographic applications, as per pharmacopeial standards .
  • NMR : Predict spectral patterns using analogous compounds (e.g., 4-(trifluoromethyl)benzyl alcohol) for benchmarking. Assign peaks to the trimethylammonium group (δ ~3.2 ppm) and aromatic protons (δ ~7.4 ppm) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Safety Measures :

  • Use fume hoods to avoid inhalation exposure; immediate first aid includes fresh air and medical consultation if inhaled .
  • Avoid contact with strong oxidizers or nucleophiles (e.g., amines) to prevent unintended quaternization or decomposition .

Advanced Research Questions

Q. How do micellar systems or phase-transfer catalysts influence the reactivity of this compound in aqueous media?

  • Experimental Design :

  • Incorporate cetyltrimethylammonium bromide (CTAB) micelles to enhance solubility and reaction rates in water. Study kinetic parameters (e.g., rate constants) using UV-Vis spectroscopy to track aldehyde/byproduct formation .
  • Compare with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst for biphasic reactions, noting differences in yield and selectivity .
    • Data Interpretation : Use Arrhenius plots to differentiate micelle-mediated activation energies from bulk-phase reactions .

Q. What mechanisms explain the stability of this compound under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies at pH 2–12 and temperatures up to 60°C. Monitor degradation via LC-MS for brominated byproducts (e.g., dibenzyl ether or dealkylated amines) .
  • Use DFT calculations to model hydrolysis pathways, focusing on the susceptibility of the quaternary ammonium group to nucleophilic attack .

Q. How can researchers resolve contradictions in catalytic efficiency data when using this compound in cross-coupling reactions?

  • Case Study :

  • Contradiction : Discrepancies in yields reported for Suzuki-Miyaura couplings using Pd catalysts.
  • Resolution : Test variables like solvent polarity (e.g., DMSO vs. THF) and counterion effects (Br⁻ vs. Cl⁻). Use DoE (Design of Experiments) to isolate critical factors .
  • Validation : Compare with literature on analogous compounds (e.g., benzyl trimethylammonium chloride) to identify trends in steric/electronic effects .

Q. What role does this compound play in synthesizing peptidomimetics or other bioactive molecules?

  • Application :

  • Use it as a benzyl alcohol precursor in tandem oxidation-Ugi reactions. Optimize laccase-catalyzed oxidation (e.g., Trametes versicolor) to generate aldehydes for subsequent multicomponent reactions .
  • Evaluate bioactivity of derivatives against enzymatic targets (e.g., JAK/STAT signaling inhibitors) using in silico docking and in vitro assays .

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